molecular formula C11H17N3O2 B13003754 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide

Cat. No.: B13003754
M. Wt: 223.27 g/mol
InChI Key: GJKLVBDYEXGPMU-UHFFFAOYSA-N
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Description

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide (CAS 1443285-57-1) is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It features a 3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research for its potential as a building block in the synthesis of more complex molecules . Researchers value this and related analogues for exploring biological activity and structure-activity relationships (SAR) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures, including cold-chain transportation, are recommended to preserve the integrity of the compound .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)-N-methylpropanamide

InChI

InChI=1S/C11H17N3O2/c1-6-5-7(2)14(11(16)9(6)12)8(3)10(15)13-4/h5,8H,12H2,1-4H3,(H,13,15)

InChI Key

GJKLVBDYEXGPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C(C)C(=O)NC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of amino and methyl groups: Amination and methylation reactions can be employed to introduce the amino and methyl groups at specific positions on the pyridine ring.

    Formation of the amide bond: The final step involves the formation of the amide bond through a reaction between the pyridine derivative and N-methylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related pyridinone/thiazole derivatives:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity
Target Compound Pyridinone 3-Amino, 4,6-dimethyl, N-methylpropanamide Amino, amide, methyl Under investigation
1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea Pyridinone 3-Cyano, 4,6-dimethyl, thiourea Cyano, thiourea, methyl Antimicrobial (MIC: 46.9–93.7 µg/mL)
N-Carbamimidoyl-4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide Pyridinone + sulfonamide 3-Cyano, 4,6-dimethyl, sulfonamide Cyano, sulfonamide, methyl Antimicrobial (structural basis)
FTC-2 (HIV capsid modulator) Pyridinone + phenylalanine 4-Amino, 2-oxopyridinyl, difluorophenyl, methoxyphenyl Amino, amide, fluorophenyl Antiviral (HIV-1 inhibition)
2-(3-(4-Chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide Pyridinone + pyridazine 3-Cyano, 4,6-dimethyl, pyridazine, chlorophenyl Cyano, chloro, methyl Cytotoxic (preliminary screening)

Key Observations

Substituent Impact on Bioactivity: The 3-amino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to cyano or thiourea groups in analogs . However, electron-withdrawing groups (e.g., bromine in thiazole derivatives) are critical for antimicrobial potency, as seen in compound 46 (MIC: 5.8–7.8 µg/mL for fungi) .

Synthetic Accessibility: The target compound’s synthesis likely parallels routes used for thiourea derivatives (e.g., cyclocondensation of cyanoacetamide with acetylacetone ), but substitution of the thiourea moiety with propanamide requires distinct reagents, such as chloroacetamide or propanoyl chloride.

Stability: The 3-amino group may render the compound prone to oxidation, necessitating stabilization strategies (e.g., formulation as a salt or prodrug).

Therapeutic Potential: Unlike pyridinone-phenylalanine hybrids (e.g., FTC-2), which target HIV capsid proteins , the target compound’s propanamide chain may favor interactions with bacterial enzymes or receptors, though empirical data are lacking.

Biological Activity

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyridinone core and an amide functional group. This article explores its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1443285-57-1

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various tumor cell lines. For instance, in vitro assays demonstrated its effectiveness against cancer cells using techniques such as the MTT assay, which measures cell viability. The compound's mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against a range of bacteria, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in developing therapies for inflammatory diseases, although further research is needed to elucidate the specific pathways involved .

The synthesis of this compound typically involves several steps, including the reaction of 3-amino-4,6-dimethyl-2-oxopyridine with N-methylpropanamide under controlled conditions. The resulting product can undergo various chemical modifications that enhance its biological activity.

The proposed mechanism of action includes:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Modulating receptor activity that regulates inflammation and immune responses.

Comparative Analysis with Similar Compounds

To better understand its biological profile, it is useful to compare this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamideSimilar pyridinone coreDistinct anticancer properties
4,6-Dimethylpyridin-2-oneLacks amino substitutionUsed as a precursor
3-Amino-pyridinone derivativesVarying substitutionsDifferent pharmacological effects

This table highlights the uniqueness of this compound in terms of its specific structure and potential applications in medicinal chemistry .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Anticancer Evaluation : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Antimicrobial Testing : In vitro testing against bacterial strains revealed that the compound had lower MIC values than commonly used antibiotics, indicating a promising alternative for infection treatment.
  • Inflammation Model : Animal models of inflammation showed reduced markers of inflammation following administration of the compound, supporting its potential therapeutic role.

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